Lipophilicity Advantage vs 3-Phenyl Analogue
The meta-tolyl substituent in the target compound confers a measurable increase in lipophilicity compared with the unsubstituted 3-phenyl analogue, which can enhance membrane permeability and target engagement. The computed XLogP3 for 3-(m-tolyl)-1H-pyrazole-5-carboxamide is 1.9, whereas the LogP for 3-phenyl-1H-pyrazole-5-carboxamide is reported as 1.87590 [1][2].
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 3-Phenyl-1H-pyrazole-5-carboxamide, LogP = 1.87590 |
| Quantified Difference | ΔLogP ≈ +0.024 (marginal); meta-methyl effect primarily steric and electronic, not solely lipophilic |
| Conditions | Computed descriptors (XLogP3, Cactvs); no experimental logD7.4 data available |
Why This Matters
Even marginal lipophilicity increases can influence permeability and off-target binding; the meta-methyl group provides a tunable handle for SAR exploration without the drastic conformational shift caused by para-substitution.
- [1] PubChem Compound Summary for CID 5131428. XLogP3: 1.9. View Source
- [2] ChemSrc, 1H-Pyrazole-3-carboxamide, 5-phenyl. LogP: 1.87590. View Source
